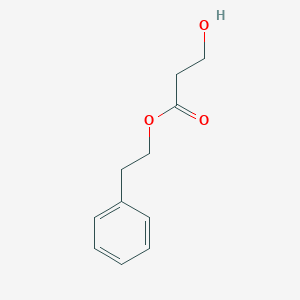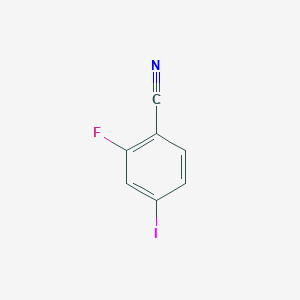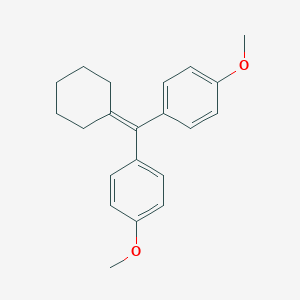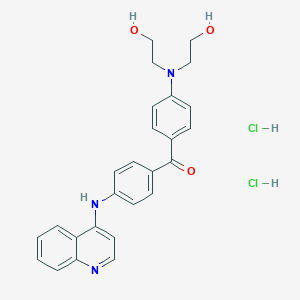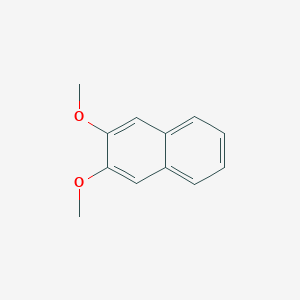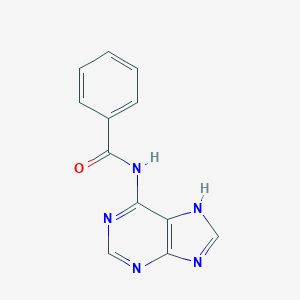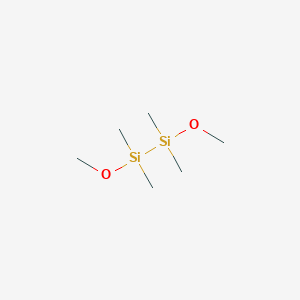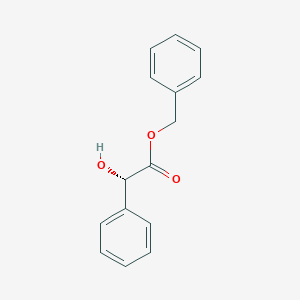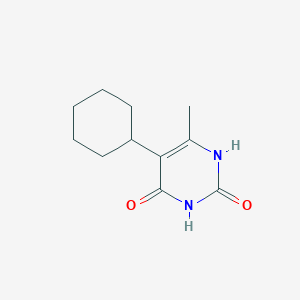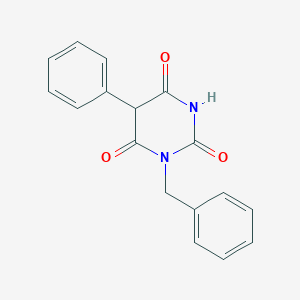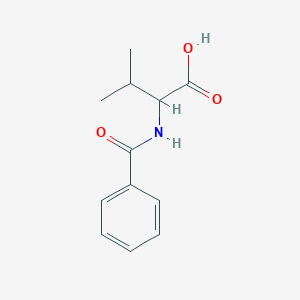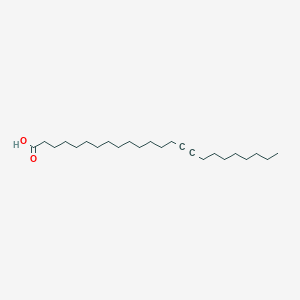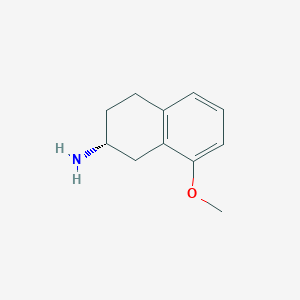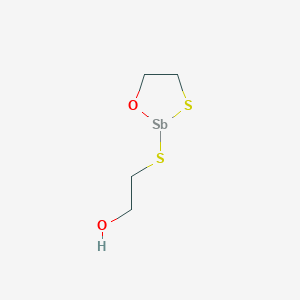
Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)-, also known as Ethyl 2-(2-thioxo-1,3-oxathiolan-3-yl) acetate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a complex process and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)- is not fully understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes or by disrupting the cell membrane of microorganisms.
Biochemische Und Physiologische Effekte
Studies have shown that Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)- can have various biochemical and physiological effects. This compound has been shown to inhibit the growth of fungi and bacteria, and it has also been shown to have antitumor properties. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)- in lab experiments is its high purity and yield. This compound is also relatively stable and can be stored for extended periods without degradation. However, one limitation of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)-. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the use of this compound as a catalyst in organic synthesis reactions should be further explored.
Synthesemethoden
The synthesis of Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)- involves a multi-step process that includes the reaction of 2-mercaptoethanol with acetic anhydride, followed by the reaction with thioacetic acid. The final step involves the reaction with stibine gas to produce the desired compound. This synthesis method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)- has been extensively studied for its potential applications in scientific research. This compound has been shown to have antifungal, antimicrobial, and antitumor properties. It has also been studied for its potential use as a catalyst in organic synthesis reactions.
Eigenschaften
CAS-Nummer |
1843-42-1 |
|---|---|
Produktname |
Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)- |
Molekularformel |
C4H9O2S2Sb |
Molekulargewicht |
275 g/mol |
IUPAC-Name |
2-(1,3,2-oxathiastibolan-2-ylsulfanyl)ethanol |
InChI |
InChI=1S/C2H6OS.C2H5OS.Sb/c2*3-1-2-4;/h3-4H,1-2H2;4H,1-2H2;/q;-1;+3/p-2 |
InChI-Schlüssel |
UXLPASPDTIQGLQ-UHFFFAOYSA-L |
SMILES |
C1CS[Sb](O1)SCCO |
Kanonische SMILES |
C1CS[Sb](O1)SCCO |
Andere CAS-Nummern |
1843-42-1 |
Synonyme |
2-(1,3,2-oxathiastibolan-2-ylthio)ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



